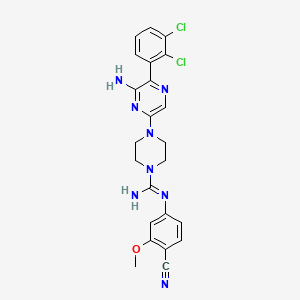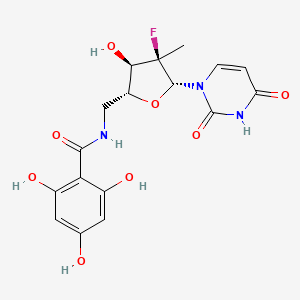
SARS-CoV-2-IN-73
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-73 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules designed to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-73 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and conditions are proprietary and often involve advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a commercial scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved but often include the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
SARS-CoV-2-IN-73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mécanisme D'action
SARS-CoV-2-IN-73 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. It binds to key viral enzymes, inhibiting their activity and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA-dependent RNA polymerase.
Molnupiravir: An antiviral that induces lethal mutagenesis in the viral genome.
Uniqueness
SARS-CoV-2-IN-73 is unique in its specific mechanism of action and its potential to inhibit multiple stages of the viral life cycle. Its chemical structure and binding affinity to viral enzymes distinguish it from other antiviral compounds.
Conclusion
This compound represents a promising compound in the fight against COVID-19
Propriétés
Formule moléculaire |
C17H18FN3O8 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl]-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C17H18FN3O8/c1-17(18)13(26)10(29-15(17)21-3-2-11(25)20-16(21)28)6-19-14(27)12-8(23)4-7(22)5-9(12)24/h2-5,10,13,15,22-24,26H,6H2,1H3,(H,19,27)(H,20,25,28)/t10-,13-,15-,17-/m1/s1 |
Clé InChI |
BLDXYWZSJJPTOX-JAOHYVKRSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



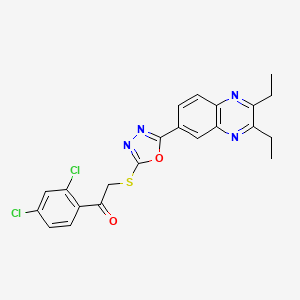
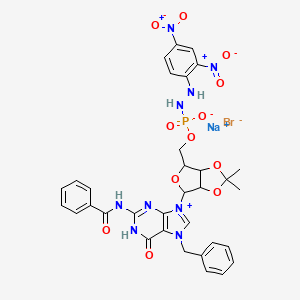
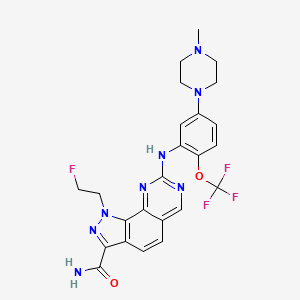

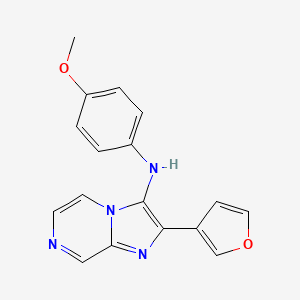
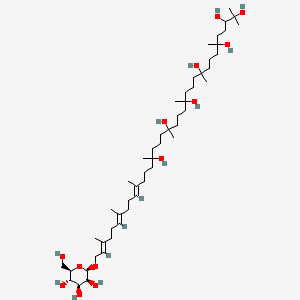
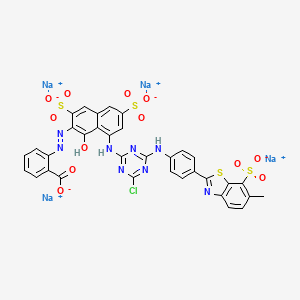

![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
